N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide
Description
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-20(25)22-16-8-10-19(14(3)12-16)29(27,28)23-17-7-9-18-15(13-17)6-11-21(26)24(18)5-2/h7-10,12-13,23H,4-6,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSKVPOJSAUCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group, and finally, the attachment of the propionamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quinoline or sulfonamide groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound's structural features may contribute to its role as an anticancer agent. Tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This is particularly relevant in the context of non-small-cell lung carcinoma (NSCLC) and ovarian cancer treatments .
Neurological Applications
Compounds with similar structures have been explored for their neuroprotective effects. The modulation of gamma-secretase activity has been linked to Alzheimer's disease treatment strategies. N-sulfonylated derivatives have demonstrated potential as gamma-secretase modulators, which could lead to reduced amyloid-beta peptide aggregation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or proteins, while the sulfonamide group can inhibit certain enzymes. The propionamide group may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- THQ Core Modifications : The 1-ethyl-2-oxo substitution in the target compound may enhance metabolic stability compared to 1-methyl analogs (e.g., Baxdrostatum) .
- Sulfamoyl Linkers : Compounds with sulfamoyl-phenyl groups (e.g., target compound, Compound 7) show versatility in targeting enzymes or receptors, depending on adjacent substituents .
- Propanamide Tail : The propanamide moiety is critical for hydrogen bonding in receptor binding, as seen in opioid-active THQ derivatives .
Biological Activity
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.
Chemical Characteristics
The compound belongs to the class of sulfamoyl derivatives and features a complex structure that includes a tetrahydroquinoline core. The molecular formula is , with a molecular weight of 322.41 g/mol. Its structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C20 H22 N2 O2 |
| Molecular Weight | 322.41 g/mol |
| logP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activities. For instance, derivatives with similar structures have shown promising results against various human cancer cell lines. Research has highlighted their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases .
Antimicrobial Activity
The compound also displays antimicrobial properties. Investigations into sulfamoyl derivatives have revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for cellular processes.
- DNA Intercalation : Binding to DNA and disrupting replication and transcription processes.
- Receptor Modulation : Alteration of receptor signaling pathways leading to varied cellular responses.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range, indicating strong potential for therapeutic applications .
- Antimicrobial Evaluation : A series of sulfamoyl derivatives were tested against common pathogens like Staphylococcus aureus, showing varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
- Structure-Activity Relationship (SAR) : Research has established that modifications in the sulfonamide group significantly affect the biological activity, suggesting that specific substitutions can enhance potency against targeted diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with sulfanilamide derivatives as precursors. Coupling reactions involving sulfamoyl groups (e.g., using oxalyl chloride or HBTU as coupling agents) are common, as seen in analogous sulfonamide syntheses .
- Step 2 : Optimize solvent choice (e.g., dioxane or DMSO) and temperature (e.g., 80–100°C) to improve yields. For example, DMSO with triethylamine (Et₃N) enhances solubility of intermediates .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization. Typical yields range from 28% to 73% for structurally related compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FTIR : Look for ν(N–H) stretching (3416–3350 cm⁻¹), ν(C=O) (1622–1700 cm⁻¹), and sulfonamide S=O peaks (1150–1350 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Quinolinone protons : δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–3.0 ppm (tetrahydroquinolinone CH₂).
- Aromatic protons : δ 6.8–8.0 ppm (substituted phenyl groups) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) to verify the molecular formula.
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times against standards .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via NMR or LC-MS. Compounds with sulfonamide groups may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving structural ambiguities in X-ray crystallography studies of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned or small crystals.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- R-factor : Aim for <5% for high-confidence structures.
- Disorder Modeling : Use PART instructions for flexible groups (e.g., ethyl or methyl substituents) .
- Validation : Cross-check with CCDC databases for bond-length/angle consistency.
Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., HDAC or kinase domains). Prioritize docking scores (ΔG < −8 kcal/mol) and hydrogen-bonding interactions with catalytic residues .
- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches are suitable for analyzing contradictory bioactivity data across different studies?
- Methodological Answer :
- Systematic Review : Conduct a bibliometric analysis to identify trends and gaps in published datasets (e.g., using VOSviewer for keyword clustering) .
- Meta-Analysis : Normalize data (e.g., IC₅₀ values) across studies. Apply statistical tests (ANOVA or t-tests) to resolve discrepancies caused by assay variability (e.g., cell line differences) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
